![molecular formula C23H20FN3O5S B2973311 N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252820-05-5](/img/no-structure.png)

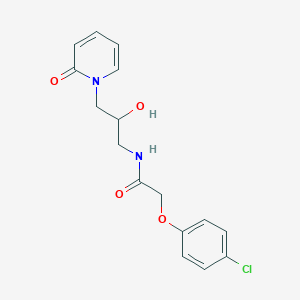

N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

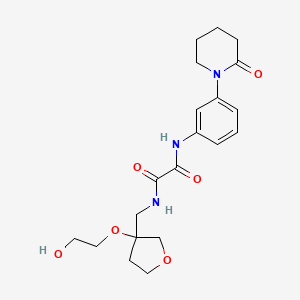

N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C23H20FN3O5S and its molecular weight is 469.49. The purity is usually 95%.

BenchChem offers high-quality N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Radiosynthesis and Imaging Applications

The compound's derivatives have been explored for their potential in radiolabeling and imaging, particularly with PET (Positron Emission Tomography). For example, the radiosynthesis of [18F]DPA-714, a derivative closely related to the mentioned compound, has been automated for PET imaging to target the translocator protein (18 kDa) in the brain, highlighting its application in neurological research and potential diagnostic uses (Dollé et al., 2008).

Biochemical Synthesis and Evaluation

Studies have also delved into the synthesis of novel compounds for evaluating their biochemical activities. The synthesis and in vitro evaluation of pyrazolo[1,5-a]pyrimidines as translocator protein 18 kDa (TSPO) ligands present an example where derivatives of the compound were assessed for their binding affinities, showing potential as biomarkers for neuroinflammatory processes (Damont et al., 2015).

Quantum Mechanical and Photovoltaic Studies

Further research includes quantum mechanical studies and photovoltaic efficiency modeling of bioactive benzothiazolinone acetamide analogs. These studies explore the electronic properties and potential applications of the compound's derivatives in dye-sensitized solar cells (DSSCs), demonstrating their utility in renewable energy technologies (Mary et al., 2020).

Anticancer and Anti-inflammatory Agents

The compound and its derivatives have been synthesized with the aim of discovering new anticancer and anti-inflammatory agents. Research in this area focuses on creating new molecules that could potentially inhibit enzymes or biological processes associated with cancer and inflammation, indicating the compound's relevance in therapeutic development (Abu‐Hashem et al., 2020).

Antibacterial and Antifungal Activities

Additionally, some derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, highlighting the compound's potential in developing new antimicrobial agents. The research in this area contributes to the ongoing search for novel substances that can combat resistant microbial strains (Nunna et al., 2014).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 2,5-dimethoxyaniline with ethyl 2-bromoacetate to form N-(2,5-dimethoxyphenyl)glycine ethyl ester. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then coupled with 2-(2-fluorobenzyl)thiophene-3-carbaldehyde to form the key intermediate, 2-[3-(2-fluorobenzyl)-2-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid. This intermediate is then converted to the final product through a reductive amination reaction with 2-aminoacetophenone.", "Starting Materials": [ "2,5-dimethoxyaniline", "ethyl 2-bromoacetate", "thionyl chloride", "2-(2-fluorobenzyl)thiophene-3-carbaldehyde", "2-aminoacetophenone" ], "Reaction": [ "Condensation of 2,5-dimethoxyaniline with ethyl 2-bromoacetate to form N-(2,5-dimethoxyphenyl)glycine ethyl ester", "Reaction of N-(2,5-dimethoxyphenyl)glycine ethyl ester with thionyl chloride to form the corresponding acid chloride", "Coupling of the acid chloride with 2-(2-fluorobenzyl)thiophene-3-carbaldehyde to form 2-[3-(2-fluorobenzyl)-2-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid", "Reductive amination of 2-[3-(2-fluorobenzyl)-2-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid with 2-aminoacetophenone to form N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide" ] } | |

CAS-Nummer |

1252820-05-5 |

Produktname |

N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide |

Molekularformel |

C23H20FN3O5S |

Molekulargewicht |

469.49 |

IUPAC-Name |

N-(2,5-dimethoxyphenyl)-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |

InChI |

InChI=1S/C23H20FN3O5S/c1-31-15-7-8-19(32-2)17(11-15)25-20(28)13-26-18-9-10-33-21(18)22(29)27(23(26)30)12-14-5-3-4-6-16(14)24/h3-11H,12-13H2,1-2H3,(H,25,28) |

InChI-Schlüssel |

YGYJIIJSSJYRHE-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2973231.png)

![2-[4-(Pyridin-2-yloxy)phenoxy]acetic acid](/img/structure/B2973233.png)

![ethyl 1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2973237.png)

![1-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2973238.png)

![Methyl 5-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2973246.png)

![1-[(3-Nitrobenzyl)amino]propan-2-ol](/img/structure/B2973248.png)

![7,9-Dichloro-2-chloromethyl-6-methyl-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2973249.png)

![2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B2973251.png)